4-Methyl-1,2,3-thiadiazole-5-carboxamide
Overview
Description
“4-Methyl-1,2,3-thiadiazole-5-carboxamide” is a chemical compound with the molecular formula C4H5N3OS . It’s a member of the thiadiazole family, which are versatile scaffolds widely studied in medicinal chemistry .
Synthesis Analysis
Thiadiazole derivatives can be synthesized through various methods. One approach involves the combination of bioactive substructures . Another method involves the cyclization of aryl hydrazones and aryl isothiocyanates . The specific synthesis process for “4-Methyl-1,2,3-thiadiazole-5-carboxamide” is not explicitly mentioned in the available literature.Molecular Structure Analysis
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . The specific molecular structure of “4-Methyl-1,2,3-thiadiazole-5-carboxamide” is not explicitly mentioned in the available literature.Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions. For instance, they can participate in anion-driven C–F bond activation of trifluoromethyl N-aryl hydrazones . The specific chemical reactions involving “4-Methyl-1,2,3-thiadiazole-5-carboxamide” are not explicitly mentioned in the available literature.Physical And Chemical Properties Analysis
Thiadiazoles have relatively good liposolubility, most likely attributed to the presence of the sulfur atom . The specific physical and chemical properties of “4-Methyl-1,2,3-thiadiazole-5-carboxamide” are not explicitly mentioned in the available literature.Scientific Research Applications
Antimicrobial Activity
4-Methyl-1,2,3-thiadiazole-5-carboxamide and its derivatives have shown significant antimicrobial activity . The potential antimicrobial effect of these compounds was observed mainly against Gram-positive bacteria . For instance, a derivative with the 5-nitro-2-furoyl moiety showed high bioactivity with a minimum inhibitory concentration (MIC) = 1.95–15.62 µg/mL and minimum bactericidal concentration (MBC)/MIC = 1–4 µg/mL .
Antibacterial Activity
These compounds have also been found to be effective in combating bacterial infections , especially those caused by strains resistant to commonly used antibiotics and chemotherapeutics . This makes the search for new molecules with potential antibacterial activity an important research goal .
Antifungal Activity
1,3,4-Thiadiazoles, a class of compounds that 4-Methyl-1,2,3-thiadiazole-5-carboxamide belongs to, display a broad spectrum of biological activities, including antifungal activity .
Antiviral Activity
1,3,4-Thiadiazoles also exhibit antiviral properties, making them valuable in the development of new antiviral drugs .
Antiepileptic Activity
The 1,3,4-thiadiazole scaffold has been associated with antiepileptic activity, suggesting potential applications in the treatment of epilepsy .
Antidiabetic Activity
1,3,4-Thiadiazoles have shown antidiabetic activity, indicating potential use in the management of diabetes .
Analgesic Activity
These compounds also exhibit analgesic (pain-relieving) properties, which could be harnessed in the development of new analgesics .
Anti-inflammatory Activity
1,3,4-Thiadiazoles have demonstrated anti-inflammatory activity, suggesting potential applications in the treatment of inflammatory conditions .
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives have diverse biological activities and can interact with various targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .
Mode of Action
For instance, some thiadiazole derivatives can inhibit enzymes, modulate receptor activity, or interfere with cellular processes .
Biochemical Pathways
Thiadiazole derivatives are known to affect various biochemical pathways depending on their targets .
Pharmacokinetics
It’s known that the lipophilicity of a compound can influence its pharmacokinetic properties .
Result of Action
It’s known that thiadiazole derivatives can have various effects at the molecular and cellular levels, such as inhibiting enzyme activity, modulating receptor activity, or interfering with cellular processes .
Safety and Hazards
Future Directions
Thiadiazole derivatives have shown promise in various fields, including medicinal chemistry . They have potential as novel, more effective therapeutics, especially in the field of cancer treatment . The future directions for “4-Methyl-1,2,3-thiadiazole-5-carboxamide” specifically are not explicitly mentioned in the available literature.
properties
IUPAC Name |
4-methylthiadiazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-2-3(4(5)8)9-7-6-2/h1H3,(H2,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWSGYOCBFJBAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380274 | |
Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2,3-thiadiazole-5-carboxamide | |
CAS RN |
175136-67-1 | |
Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175136-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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